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Compound of Interest

Compound Name: VDM11

Cat. No.: B13399542

VDML11, a derivative of the endocannabinoid anandamide, has garnered attention in preclinical
research for its potential therapeutic applications. This guide provides a comprehensive
comparison of VDM11's in vitro inhibitory concentrations (IC50) with its effective doses
observed in in vivo studies. The data presented herein is intended for researchers, scientists,
and professionals in drug development to facilitate an objective evaluation of VDM11's
pharmacological profile.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding VDM11's performance in
both in vitro and in vivo experimental settings.
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Experimental

Parameter Value Source
Model
In Vitro IC50
Cell Proliferation 2.7 uM C6 glioma cells [1]
FAAH Inhibition 1.2-3.7 uM Rat brain FAAH [2]
o ) Fatty acid amide
FAAH Inhibition 1.6 uM (without BSA) [3]

hydrolase assay

FAAH Inhibition

2.9 uM (with BSA)

Fatty acid amide

hydrolase assay

[3]

MAGL Inhibition

6 UM (without BSA)

Monoacylglycerol

lipase assay

[2](3]

MAGL Inhibition

14 uM (with BSA)

Monoacylglycerol

lipase assay

[2](3]

In Vivo Efficacy

Antidepressant-like

effects

1,4, 10 mg/kg (i.p.)

LPS-induced
depression model in

mice

[4]

Antitussive effect

3-10 mg/kg (s.c.)

Capsaicin-induced

cough in mice

[5]L6]

Attenuation of nicotine

seeking

3 and 10 mg/kg (i.p.)

Nicotine self-
administration model

in rats

[7]

Sleep induction

10 or 20 pg/5 pL

(i.c.v)

Sleep-wake cycle

analysis in rats

[8]

Mechanism of Action: VDM11 and the
Endocannabinoid System

VDM11 is primarily characterized as a selective anandamide reuptake inhibitor.[4][7] By
blocking the transport of anandamide into the cell, VDM11 increases the extracellular levels of
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this endocannabinoid, thereby potentiating its effects at cannabinoid receptors, particularly the
CB1 receptor.[4][5] Additionally, studies have demonstrated that VDM11 can directly inhibit fatty
acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[2]
[3][4] This dual action of inhibiting both reuptake and degradation contributes to the
enhancement of endocannabinoid signaling.
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VDM11's dual mechanism of action.

Experimental Protocols
In Vitro: C6 Glioma Cell Proliferation Assay

The antiproliferative effects of VDM11 were assessed using C6 glioma cells.[1] The cells were
exposed to varying concentrations of VDM11 for 96 hours. The half-maximal inhibitory
concentration (IC50) was determined to be 2.7 uM.[1] Notably, this inhibition of cell proliferation
was not associated with significant caspase activation, suggesting a non-apoptotic mechanism
of action.[1]

In Vivo: LPS-Induced Depression Model in Mice

To evaluate the in vivo efficacy of VDM11 in a model of depression, Wistar albino mice were
used.[4] The experimental protocol involved the following steps:
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e Animals were divided into groups and administered VDM11 at doses of 1, 4, and 10 mg/kg
or a vehicle control.

e Thirty minutes after VDM11 administration, lipopolysaccharide (LPS) was injected to induce
a depressive-like state.

» Behavioral tests, including the Y-maze and elevated plus maze, were conducted to assess
cognitive function and anxiety-like behaviors.

» Following the behavioral tests, brain tissue was collected to measure the levels of pro-
inflammatory cytokines such as TNF-q, IL-1[3, and IL-6.

The results indicated that pretreatment with VDM11, particularly at a dose of 10 mg/kg,
significantly mitigated the LPS-induced behavioral deficits and reduced the levels of pro-
inflammatory cytokines in the hippocampus.[4]
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Workflow for the in vivo depression study.

Comparison and Conclusion

The in vitro IC50 values for VDM11's inhibition of FAAH (1.2-3.7 uM) and C6 glioma cell
proliferation (2.7 uM) are in a similar low micromolar range.[1][2] This suggests that at
concentrations effective for inhibiting FAAH, VDM11 may also exert antiproliferative effects, a
factor to consider in experimental design.

In vivo, VDM11 demonstrates efficacy across various models at doses ranging from 1 to 10
mg/kg.[4][5][7] These studies highlight the compound's ability to modulate physiological
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processes such as mood, pain perception (in the context of cough), and reward-seeking
behavior. The most significant effects in the depression model were observed at 10 mg/kg.[4]

A direct quantitative comparison between in vitro IC50 values and in vivo effective doses is
complex due to differences in pharmacokinetics and pharmacodynamics. However, the low
micromolar potency observed in vitro appears to translate to efficacy in the low milligram per
kilogram range in vivo. The consistent effects of VDM11 across different animal models
underscore its potential as a pharmacological tool for investigating the endocannabinoid
system and as a lead compound for the development of therapeutics targeting anandamide
signaling. Further research is warranted to fully elucidate the therapeutic window and safety
profile of VDM11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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